![molecular formula C13H7ClN4O3 B5865963 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5865963.png)
3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a heterocyclic organic molecule that contains a pyridine ring and an oxadiazole ring. The synthesis of this compound is challenging, and it requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has potential applications in various scientific research fields. This compound has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of enzymes involved in essential cellular processes. For example, this compound has been shown to inhibit the activity of bacterial enoyl-acyl carrier protein reductase, which is involved in bacterial fatty acid biosynthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has antimicrobial, antifungal, and anti-inflammatory effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its potential as a fluorescent probe and its antimicrobial and antifungal properties. However, the limitations of using this compound in lab experiments include its complex synthesis method and the potential for toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Synthesemethoden
The synthesis of 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 2-amino-5-chloropyridine with 4-chloro-2-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the final product. This synthesis method is complex and requires careful control of reaction conditions to obtain a high yield of the desired product.
Eigenschaften
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O3/c14-9-3-4-10(11(6-9)18(19)20)13-16-12(17-21-13)8-2-1-5-15-7-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXSCAUZNJMWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

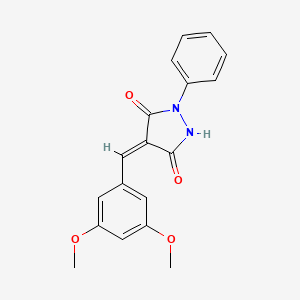
![{2-chloro-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5865900.png)
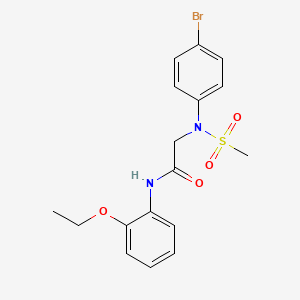
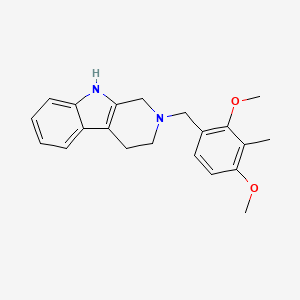
![methyl 3-[(4-bromophenyl)sulfonyl]acrylate](/img/structure/B5865931.png)

![N-({1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5865944.png)
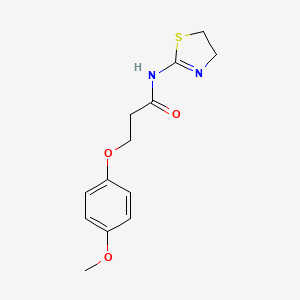
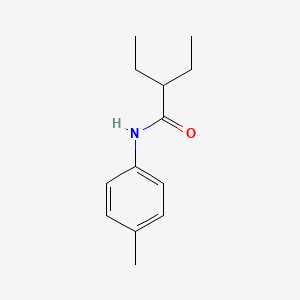
![2-[(2-chlorobenzyl)thio]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5865967.png)
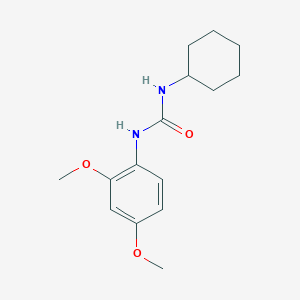
![N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5865979.png)
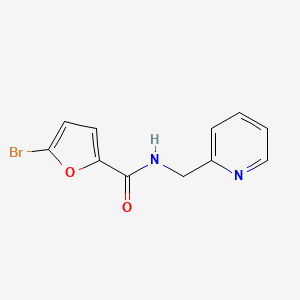
![ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5865993.png)